N'-(1-Methylazepan-4-ylidene)acetohydrazide
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Overview
Description
Preparation Methods
The synthesis of N’-(1-Methylazepan-4-ylidene)acetohydrazide involves the reaction of 1-methylazepane-4-carbaldehyde with acetohydrazide under specific conditions . The reaction typically takes place in the presence of a suitable solvent and may require heating to facilitate the formation of the desired product.
Chemical Reactions Analysis
N’-(1-Methylazepan-4-ylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N’-(1-Methylazepan-4-ylidene)acetohydrazide has several scientific research applications, particularly in the fields of chemistry and pharmaceuticals. It is used as a reference standard and impurity marker in the quality control of Azelastine . Additionally, it may be studied for its potential biological activities and interactions with various molecular targets. Its role as an impurity in Azelastine makes it relevant in the study of drug stability and degradation pathways .
Mechanism of Action
As an impurity of Azelastine, N’-(1-Methylazepan-4-ylidene)acetohydrazide does not have a well-defined mechanism of action on its own. Azelastine, the parent drug, works by selectively antagonizing histamine H1-receptors, thereby preventing the release of inflammatory mediators like histamine, interleukin-6, tryptase, and TNF-alpha2 from mast cells . This action helps in reducing allergic symptoms such as rhinitis and conjunctivitis .
Comparison with Similar Compounds
N’-(1-Methylazepan-4-ylidene)acetohydrazide can be compared with other impurities and derivatives of Azelastine, such as:
- Azelastine Impurity 1 (HCl Salt)
- ®-Azelastine N-Oxide (Mixture of Diastereomers)
- Azelastine EP Impurity B (HCl salt)
- ®-Azelastine HCl
- Azelastine Impurity 14 (HCl Salt)
- Azelastine Impurity 6 (2HCl Salt)
- Azelastine EP Impurity D
- Azelastine Impurity 3 (HCl Salt)
These compounds share structural similarities with N’-(1-Methylazepan-4-ylidene)acetohydrazide but differ in their specific functional groups and molecular configurations . The uniqueness of N’-(1-Methylazepan-4-ylidene)acetohydrazide lies in its specific azepane ring structure and its role as an impurity in Azelastine .
Properties
Molecular Formula |
C9H17N3O |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
N-[(1-methylazepan-4-ylidene)amino]acetamide |
InChI |
InChI=1S/C9H17N3O/c1-8(13)10-11-9-4-3-6-12(2)7-5-9/h3-7H2,1-2H3,(H,10,13) |
InChI Key |
QEOILTSDMMBEJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NN=C1CCCN(CC1)C |
Origin of Product |
United States |
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